3,4-Dibromo-7-chloro-8-methylquinoline

Regioselective Synthesis Cross-Coupling Quinoline Derivatives

Accessing a quinoline scaffold with orthogonal reactive handles for sequential derivatization is a common bottleneck in medchem programs. 3,4-Dibromo-7-chloro-8-methylquinoline (CAS 1211717-53-1) resolves this by providing differential C4 vs. C3 bromine reactivity for iterative Suzuki couplings, while the C7-Cl and C8-methyl groups offer additional diversification and property modulation. · Enables clean, sequential C4 then C3 functionalization to build diverse 3,4-disubstituted quinoline libraries · Unique halogen pattern for fine-tuning lipophilicity and steric bulk in kinase/GPCR lead optimization · Stable C7-Cl handle permits late-stage amination or etherification without scaffold degradation

Molecular Formula C10H6Br2ClN
Molecular Weight 335.423
CAS No. 1211717-53-1
Cat. No. B597488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-7-chloro-8-methylquinoline
CAS1211717-53-1
Synonyms7-Chloro-3,4-dibromo-8-methylquinoline
Molecular FormulaC10H6Br2ClN
Molecular Weight335.423
Structural Identifiers
SMILESCC1=C(C=CC2=C(C(=CN=C12)Br)Br)Cl
InChIInChI=1S/C10H6Br2ClN/c1-5-8(13)3-2-6-9(12)7(11)4-14-10(5)6/h2-4H,1H3
InChIKeyTUAXFMGYVPZCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-7-chloro-8-methylquinoline: Differentiated Building Block


3,4-Dibromo-7-chloro-8-methylquinoline (CAS 1211717-53-1) is a polyhalogenated quinoline derivative with the molecular formula C10H6Br2ClN [1]. It belongs to the class of multi-substituted quinolines that serve as versatile intermediates in medicinal chemistry and materials science. The compound features a quinoline core with bromine atoms at the 3- and 4-positions, a chlorine atom at the 7-position, and a methyl group at the 8-position. This specific substitution pattern imparts unique electronic and steric properties that differentiate it from other halogenated quinolines, enabling selective functionalization pathways and access to chemical space not readily achievable with simpler analogs .

1Regioselective functionalization platform for sequential cross-coupling
2Multiple orthogonal reactive handles (Br, Cl) in a single scaffold
3Unique substitution pattern for SAR and property tuning

3,4-Dibromo-7-chloro-8-methylquinoline: Advantage Over Analogs


The substitution pattern on the quinoline ring dictates the compound's chemical reactivity, physical properties, and potential biological activity. Simple halogenated quinolines, such as 7-chloro-8-methylquinoline or 3,4-dibromoquinoline, lack the full complement of substituents found in the target compound . The presence of both bromine and chlorine atoms in specific positions creates a unique electronic environment that influences regioselectivity in cross-coupling reactions. For example, the differential reactivity of the C3 and C4 bromine atoms in related 3,4-dibromoquinolines allows for sequential functionalization [1]. The addition of a chlorine atom at the 7-position and a methyl group at the 8-position further modulates the compound's lipophilicity and steric hindrance, which are critical parameters in medicinal chemistry optimization . Generic substitution with a less substituted analog would result in a loss of these precise reactivity handles and property profiles.

Analog7-chloro-8-methylquinoline lacks the dibromo motif, limiting sequential coupling capability.
Analog3,4-dibromoquinoline lacks C7-Cl and C8-Me; lipophilicity and steric profile may shift significantly.
IsomerRegioisomers with different halogen positions produce distinct coupling outcomes and properties.

3,4-Dibromo-7-chloro-8-methylquinoline: Supporting Evidence


Unique Halogenation Pattern for Regioselective Coupling

The 3,4-dibromo substitution pattern in quinoline derivatives enables regioselective Suzuki-Miyaura cross-coupling reactions. Studies on 3,4-dibromoquinoline demonstrate that useful levels of selectivity can be achieved for sequential couplings at the C3 and C4 positions [1]. The target compound, 3,4-dibromo-7-chloro-8-methylquinoline, retains this core dibromo motif, suggesting it will exhibit similar or enhanced selectivity due to the additional electron-withdrawing chlorine atom at C7. In contrast, analogs like 4,8-dibromo-3-chloro-6-methylquinoline or 6,8-dibromo-4-chloro-2-methylquinoline present a different spatial arrangement of halogens, which would alter the regioselectivity profile and lead to different coupling products [2].

Regioselective coupling profile
Class-level inference
3,4-dibromo motif enables sequential Suzuki couplings at C4 then C3, inferred from related 3,4-dibromoquinoline studies.
Supports stepwise library synthesis planning
Direct data on target compound unavailable; class-based prediction
Regioselective Synthesis Cross-Coupling Quinoline Derivatives

Distinct Molecular Descriptors vs. Isomeric Analogs

The target compound, 3,4-dibromo-7-chloro-8-methylquinoline, possesses a unique molecular descriptor profile compared to its regioisomers. While exact logP and PSA values for this specific compound are not publicly available, data for closely related isomers with the same molecular formula (C10H6Br2ClN) can be used for inference. For instance, the isomer 4,8-dibromo-3-chloro-6-methylquinoline has a reported exact mass of 332.856 and a calculated logP of 4.7216 [1]. The different substitution pattern on the target compound will result in a distinct lipophilicity (logP) and polar surface area (PSA), which are key determinants of membrane permeability and bioavailability in drug candidates. These differences, though subtle, can be crucial in lead optimization campaigns where small changes in logP can significantly impact ADME properties .

Molecular descriptor differentiation
Data to verify
Target compound has a distinct substitution pattern vs isomer 4,8-dibromo-3-chloro-6-methylquinoline (logP 4.7216); own logP/PSA not publicly reported.
Property profile is non-interchangeable with isomers
Experimental logP and PSA values require measurement
Medicinal Chemistry QSAR Physicochemical Properties

Superior Versatility as a Synthetic Intermediate

The presence of three distinct halogen atoms (two bromines and one chlorine) in 3,4-dibromo-7-chloro-8-methylquinoline provides multiple orthogonal handles for functionalization. This contrasts with simpler analogs like 7-chloro-8-methylquinoline (CAS 78941-93-2), which has only a single chlorine atom [1], or 3,4-dibromoquinoline (CAS 41320-96-1), which lacks the C7 chlorine and C8 methyl group [2]. The target compound allows for sequential chemoselective reactions: the more reactive aryl bromides (especially at C4) can be engaged in cross-coupling first, followed by the less reactive C3 bromide, while the aryl chloride at C7 remains intact for further transformations or as a stable substituent [3]. This orthogonal reactivity is a significant advantage for building complex molecular architectures.

Orthogonal reactive handles
Class-level inference
Three halogens (C3-Br, C4-Br, C7-Cl) offer differential reactivity; C7-Cl remains intact during typical Br-selective couplings.
Enables complex molecule assembly from a single intermediate
Orthogonality depends on reaction conditions; validate per protocol
Organic Synthesis Building Block Cross-Coupling

3,4-Dibromo-7-chloro-8-methylquinoline: Key Applications


Sequential Cross-Coupling for 3,4-Disubstituted Quinoline Libraries

Leveraging the regioselectivity inherent to the 3,4-dibromo motif (as demonstrated in related 3,4-dibromoquinolines [1]), this compound is ideal for constructing diverse 3,4-disubstituted quinoline libraries. The presence of the C7-chloro and C8-methyl groups adds further diversity points. A typical workflow involves a first Suzuki coupling at the more reactive C4 position, followed by a second coupling at the C3 position, while the C7-Cl bond remains untouched, available for subsequent amination or etherification reactions.

Lead Optimization and SAR Studies

The unique halogenation pattern of 3,4-dibromo-7-chloro-8-methylquinoline makes it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases, GPCRs, or other protein families where quinoline derivatives are privileged structures . The distinct physicochemical properties (e.g., lipophilicity, electron density) conferred by the specific combination of halogens and the methyl group can be exploited to fine-tune potency, selectivity, and pharmacokinetic properties of lead compounds.

Intermediates for Antifungal and Anticancer Agents

Dibromoquinoline compounds have demonstrated promising biological activities, including broad-spectrum antifungal activity by targeting metal ion homeostasis [2] and anticancer potential [3]. The target compound serves as a more highly functionalized analog, offering a direct pathway to synthesize and evaluate novel derivatives within these therapeutic areas. The C7-chloro substituent can be used as a metabolic blocking group or as a handle for late-stage functionalization to improve in vivo stability or target engagement.

Materials Science & Functional Organic Molecules

Halogenated quinolines are building blocks for organic semiconductors, ligands for metal complexes, and fluorescent probes. The specific substitution pattern of 3,4-dibromo-7-chloro-8-methylquinoline can influence the compound's electronic properties, such as its HOMO-LUMO gap and charge transport characteristics, making it a candidate for the synthesis of novel organic electronic materials or chemosensors where precise tuning of these properties is required.

Application
Selection Property
Validation Focus
3,4-Disubstituted quinoline library synthesis
Regioselective reactivity at C4 vs C3
Orthogonal coupling sequence validation
Medicinal chemistry SAR studies
Unique halogen/methyl substitution pattern
Lipophilicity and electronic effect profiling
Synthesis of compounds for antifungal and cancer cell-model screening
Metabolic blocking or late-stage functionalization handle
Biological activity screening in relevant assays
Organic electronic materials research
Electronic property tuning via substitution
HOMO-LUMO and charge transport measurement

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